molecular formula C13H16ClF3N2O3 B1424039 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219957-05-7

4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1424039
CAS No.: 1219957-05-7
M. Wt: 340.72 g/mol
InChI Key: SLFGGPPYNQCOKL-UHFFFAOYSA-N
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Description

4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O3 and its molecular weight is 340.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibition

Li et al. (2005) studied structures related to 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride and found that such compounds are protoporphyrinogen IX oxidase inhibitors. The crystal structures of these molecules indicated interactions that might be relevant in this inhibition process, particularly in the context of molecular sheets formed via C-H...O interactions (Li et al., 2005).

Aspartic Protease Inhibition

Saify et al. (2011) reported on the synthesis and aspartic protease inhibitory activity of piperidine derivatives. Their study found that the attachment of a nitro group in the benzene ring, which is a feature of the compound , plays a significant role in inhibiting plasmepsin-II of Plasmodium falciparum (Saify et al., 2011).

Nucleophilic Aromatic Substitution Reactions

Isanbor & Babatunde (2019) studied the effects of trifluoromethyl groups on the reactivity of nitrophenyl ethers with nucleophiles. This study is relevant because the trifluoromethyl group is a key component of this compound. Their findings highlight the significant role of such groups in influencing chemical reactivity (Isanbor & Babatunde, 2019).

Synthesis and Bioactivity Studies

Unluer et al. (2016) conducted a study on the synthesis and bioactivity of certain Mannich bases with a piperidine moiety. Their research evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of these compounds, providing insights into the potential therapeutic applications of compounds with a piperidine structure (Unluer et al., 2016).

Structural Characterization in Drug Synthesis

Eckhardt et al. (2020) reported the structural characterization of a compound similar to this compound, as a side product in the synthesis of anti-tuberculosis drug candidates. This study highlights the importance of structural analysis in drug development and the potential applications of such compounds in medical research (Eckhardt et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is believed to be certain enzymes involved in drug metabolism, such as the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals, and their inhibition can significantly alter the pharmacokinetics of drugs.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the metabolic pathways of drugs, potentially leading to altered drug efficacy and side effects.

Biochemical Pathways

The inhibition of cytochrome P450 enzymes affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs, toxins, and endogenous compounds. Inhibition of these enzymes can lead to increased concentrations of these substances in the body, potentially leading to toxic effects .

Pharmacokinetics

By inhibiting these enzymes, the compound could potentially slow the metabolism and increase the bioavailability of drugs that are substrates of these enzymes .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific drugs or other substances that are affected by the inhibition of cytochrome P450 enzymes. For example, if a drug is metabolized by these enzymes, inhibition by this compound could result in increased drug concentrations, potentially leading to enhanced efficacy or increased risk of side effects .

Properties

IUPAC Name

4-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-1-2-12(11(7-10)18(19)20)21-8-9-3-5-17-6-4-9;/h1-2,7,9,17H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGGPPYNQCOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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